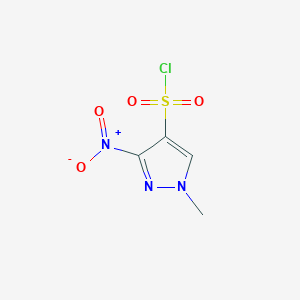
1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride
説明
“1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride” is an organic compound . It is a derivative of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular formula of “this compound” is C4H4ClN3O4S . The molecule contains a total of 17 bond(s). There are 13 non-H bond(s), 9 multiple bond(s), 2 rotatable bond(s), 4 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 nitro group(s) (aromatic), 1 sulfone(s), and 1 Pyrazole(s) .科学的研究の応用
Chemical Modification and Applications of Xylan Derivatives
Xylan derivatives, through chemical modifications, offer a pathway to biopolymer ethers and esters with specific properties. The study by Petzold-Welcke et al. (2014) discusses the reaction of 4-O-methylglucuronoxylan with various reagents in aqueous sodium hydroxide, leading to products with potential applications in drug delivery, paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).
Sulfonamide Inhibitors and Their Therapeutic Applications
Sulfonamide compounds, including those with pyrazole structures, have shown a wide range of therapeutic applications. Gulcin and Taslimi (2018) review the classes of sulfonamide inhibitors and their patent literature, highlighting their significance in therapy for bacterial infections, cancer, glaucoma, inflammation, and other conditions (Gulcin & Taslimi, 2018).
Pyrazole Derivatives in Medicinal Chemistry
Sharma et al. (2021) highlight the synthetic approaches and medical significance of methyl-substituted pyrazoles, which have shown potent medicinal properties across a spectrum of biological activities. This underscores the importance of pyrazole derivatives in developing new pharmaceutical leads (Sharma et al., 2021).
Heterocyclic Compound Synthesis and Applications
The synthesis and chemistry of pyrazoline derivatives, as reviewed by Baumstark et al. (2013), provide insights into the development of highly substituted pyrazolines with potential applications in various fields, including the synthesis of cyclopropanes and as oxygen-atom transfer reagents (Baumstark et al., 2013).
Advanced Analytical Techniques for Chemical Analysis
Munteanu and Apetrei (2021) discuss advanced analytical techniques, including NMR spectroscopy, HPLC, and scanning electron microscopy, for describing structure-property relationships in chemically modified compounds. This could be relevant for analyzing and determining the properties of compounds like 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride (Munteanu & Apetrei, 2021).
作用機序
Mode of Action
The exact mode of action of 1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride is currently unknown due to the lack of specific studies on this compound . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored in a dry and dark place to maintain its stability . The compound’s efficacy could also be influenced by factors such as temperature, pH, and the presence of other chemicals or biological entities in its environment.
生化学分析
Biochemical Properties
1-methyl-3-nitro-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound is known to interact with various biomolecules, including enzymes such as kinases and proteases. The sulfonyl chloride group in this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of their activity. This interaction is essential for studying enzyme kinetics and protein function .
Cellular Effects
The effects of this compound on cells are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By modifying key enzymes and proteins, this compound can alter cellular processes such as apoptosis, proliferation, and differentiation. For instance, it has been observed to inhibit certain kinases, leading to changes in cell signaling pathways that regulate cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins, such as the thiol groups of cysteine residues, forming stable sulfonamide bonds. This modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to modify proteins and enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, this compound can cause toxic effects, including cell death and tissue damage. These adverse effects are likely due to the widespread modification of essential proteins and enzymes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes. This compound can inhibit or activate enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit key enzymes in glycolysis and the citric acid cycle, affecting cellular energy production and metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. This distribution is crucial for its biochemical activity, as it determines the concentration of the compound at its target sites .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the nucleus, where it can modify transcription factors and other nuclear proteins, affecting gene expression and cellular function .
特性
IUPAC Name |
1-methyl-3-nitropyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O4S/c1-7-2-3(13(5,11)12)4(6-7)8(9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXBXTKWTPWLNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



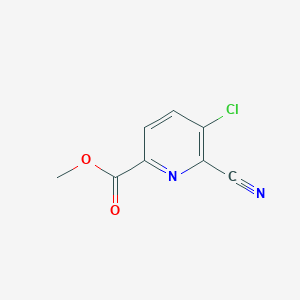
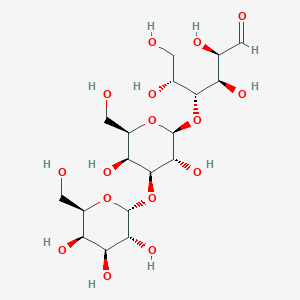




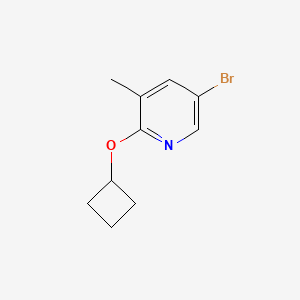
![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1448012.png)
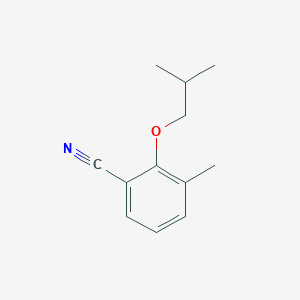
![Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate](/img/structure/B1448015.png)

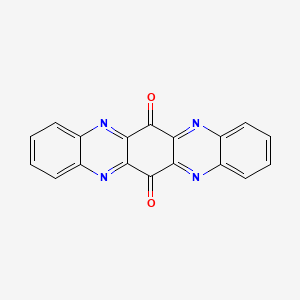
![tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate](/img/structure/B1448021.png)
